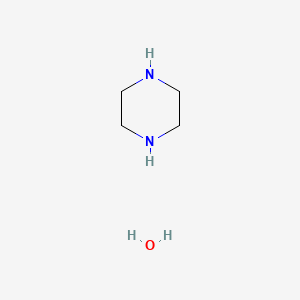

Piperazine hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

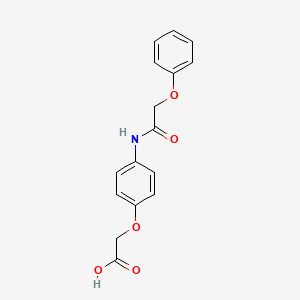

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives are significant in the rational design of drugs, showing potential in a wide range of therapeutic applications. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors, among others. Adjustments to the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).

Piperazine in Anthelmintic Applications

Piperazine has been identified as a potent anthelmintic agent. A study demonstrates its efficacy in treating threadworm infestations in children, highlighting its role in this specific therapeutic area. The research indicates that piperazine's anthelmintic properties were a recent discovery, following initial uses for conditions like gout and rheumatism (Davies, Forrest, Hartley, & Petrow, 1954).

Neurological Implications

While primarily investigated for its anthelmintic properties, piperazine has also been noted for neurological effects in certain circumstances. These effects are reversible upon discontinuation of the drug, and are typically observed in cases of overdose or specific physiological conditions (Neau, Rogez, Boissonnot, Simmat, Gil, & Lefévre, 1984).

Piperazine in Flame Retardants

Another application of piperazine derivatives is in flame retardant solutions for cotton fabric. Research into the thermal decomposition of cotton fabric treated with piperazine-phosphonates shows significant potential for these compounds in enhancing fire resistance (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

Piperazine in Molecular Synthesis

Piperazine-based ligands and metal complexes are used in diverse applications, ranging from catalysis to biological systems. The versatility of piperazine, especially when substituted on the nitrogen atom, allows for a wide array of applications in pharmacology, catalysis, and metal-organic frameworks (Kant & Maji, 2020).

Piperazine in Carbon Dioxide Capture

Piperazine is also studied for its application in post-combustion carbon dioxide capture. Research into disubstituted piperazines suggests that their electronic and steric effects are significant in enhancing the process of CO2 absorption, potentially improving the efficiency of carbon capture technologies (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

Eigenschaften

CAS-Nummer |

16832-43-2 |

|---|---|

Produktname |

Piperazine hydrate |

Molekularformel |

C4H12N2O |

Molekulargewicht |

104.15 g/mol |

IUPAC-Name |

piperazine;hydrate |

InChI |

InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2 |

InChI-Schlüssel |

JRRBJSPQEVZLPI-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.O |

Kanonische SMILES |

C1CNCCN1.O |

Andere CAS-Nummern |

16832-43-2 |

Verwandte CAS-Nummern |

110-85-0 (Parent) |

Synonyme |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

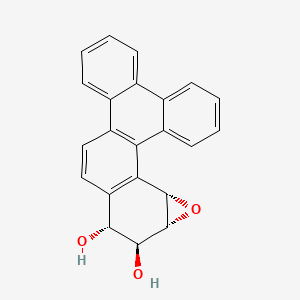

![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)

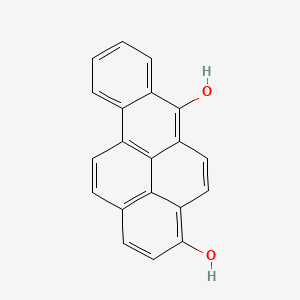

![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)

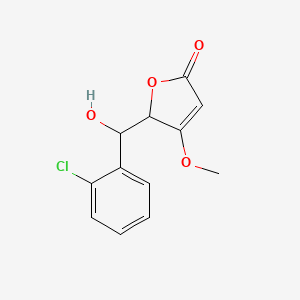

![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)